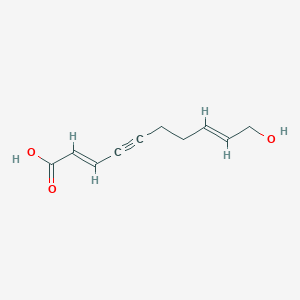
10-hydroxy-(2E,8E)-decadien-4-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-hydroxy-(2E,8E)-decadien-4-ynoic acid is a polyunsaturated fatty acid that is deca-2,8-dien-4-ynoic acid substituted at position 10 by a hydroxy group (the 2E,8E-geoisomer) It has a role as a metabolite. It is a straight-chain fatty acid, a medium-chain fatty acid, an acetylenic fatty acid and a hydroxy polyunsaturated fatty acid.
10-Hydroxy-(2E, 8E)-decadien-4-ynoic acid belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. 10-Hydroxy-(2E, 8E)-decadien-4-ynoic acid has been primarily detected in urine. Within the cell, 10-hydroxy-(2E, 8E)-decadien-4-ynoic acid is primarily located in the cytoplasm and adiposome.
Wissenschaftliche Forschungsanwendungen
Introduction to 10-Hydroxy-(2E,8E)-Decadien-4-ynoic Acid
This compound is a polyunsaturated fatty acid characterized by its unique structure, which includes a hydroxy group at the 10th carbon position of a linear chain. This compound has garnered attention in various scientific fields due to its metabolic roles and potential therapeutic applications.
Metabolic Studies
This compound has been identified as a significant metabolite in various biological systems. Its role as a metabolite suggests it may be involved in lipid metabolism and cellular signaling pathways. Research indicates that this compound can influence metabolic processes, particularly in the context of lipid oxidation and energy metabolism .
Pharmacological Potential
Recent studies have explored the pharmacological properties of this compound, particularly its effects on specific enzymes involved in lipid metabolism. For instance, it has been shown to inhibit sphingosine kinases (SPHK1/2), which are critical in regulating sphingolipid metabolism—a pathway implicated in various diseases including cancer and neurodegeneration .
Agricultural Applications
The compound has also been studied for its potential use in agriculture, particularly in enhancing plant growth and resistance to stressors. Extracts containing this fatty acid have demonstrated beneficial effects on plant metabolism and development .
Nutritional Science
As a medium-chain fatty acid, this compound is of interest in nutritional science for its potential health benefits. It may play a role in improving lipid profiles and promoting metabolic health .
Case Study 1: Metabolic Impact on Ruminants
A study investigated the effects of rumen-protected fats, including this compound, on the metabolic profiles of ruminants. The results indicated significant alterations in metabolite levels associated with improved energy utilization and fat deposition patterns .
Case Study 2: Neuroprotective Effects
Research examining the neuroprotective properties of various fatty acids highlighted the potential role of this compound in modulating neuroinflammatory responses. This suggests its utility in developing therapies for neurodegenerative diseases .
Eigenschaften
Molekularformel |
C10H12O3 |
|---|---|
Molekulargewicht |
180.2 g/mol |
IUPAC-Name |
(2E,8E)-10-hydroxydeca-2,8-dien-4-ynoic acid |
InChI |
InChI=1S/C10H12O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h5-8,11H,1,3,9H2,(H,12,13)/b7-5+,8-6+ |
InChI-Schlüssel |
YKLIFQPPZZVFPR-KQQUZDAGSA-N |
Isomerische SMILES |
C(CC#C/C=C/C(=O)O)/C=C/CO |
Kanonische SMILES |
C(CC#CC=CC(=O)O)C=CCO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















